
1-(4-Aminobenzyl)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobenzyl)guanidine hydrochloride is a chemical compound with the molecular formula C8H12N4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to brown solid form and is often used in research and industrial applications .
Preparation Methods
The synthesis of 1-(4-Aminobenzyl)guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. This reaction typically requires controlled temperatures and specific pH levels to ensure optimal yield and purity .
Industrial production methods often involve a one-pot synthesis approach, where multiple reactants are combined in a single reaction vessel. This method is advantageous due to its efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to maximize the yield of the desired product .
Chemical Reactions Analysis
1-(4-Aminobenzyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-Aminobenzyl)guanidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is often used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle contraction and neurotransmission. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
At the molecular level, the compound targets enzymes such as aldehyde dehydrogenase and ribonuclease, inhibiting their activity. These interactions can lead to various physiological effects, including modulation of neurotransmitter release and enzyme activity .
Comparison with Similar Compounds
1-(4-Aminobenzyl)guanidine hydrochloride can be compared with other similar compounds, such as:
Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue.
4-Aminobenzylamine: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific reactivity and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
774227-01-9 |
|---|---|
Molecular Formula |
C8H13ClN4 |
Molecular Weight |
200.67 g/mol |
IUPAC Name |
2-[(4-aminophenyl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C8H12N4.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H |
InChI Key |
IAFKECDPGDQOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)

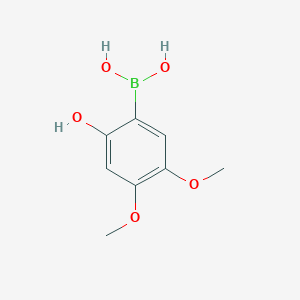

![(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11902160.png)
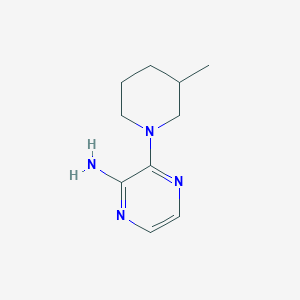

![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)
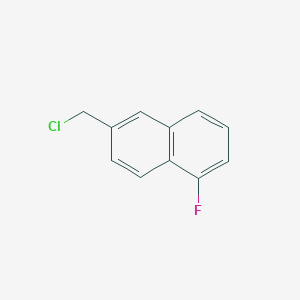
![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)
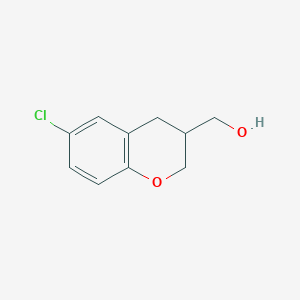
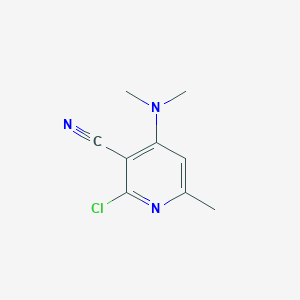

![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
